molecular formula C9H6N2OS B13826919 1H,3H-Thiazolo[3,4-a]benzimidazol-1-one(9CI) CAS No. 34580-84-2

1H,3H-Thiazolo[3,4-a]benzimidazol-1-one(9CI)

Cat. No.: B13826919
CAS No.: 34580-84-2
M. Wt: 190.22 g/mol
InChI Key: FIZGCGVFAAVYPO-UHFFFAOYSA-N
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Description

1H,3H-Thiazolo[3,4-a]benzimidazol-1-one(9CI) is a heterocyclic compound that has garnered significant interest due to its diverse pharmaceutical and biological applications. This compound is part of the benzimidazole family, which is known for its presence in various biologically active molecules, including drugs and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H,3H-Thiazolo[3,4-a]benzimidazol-1-one(9CI) can be synthesized through a visible-light-mediated one-pot reaction. This method involves the use of 1,2-phenylenediamines, aromatic aldehydes, and 2-mercaptoacetic acid in aqueous ethanol medium at room temperature. The reaction is promoted by visible light irradiation using a simple household compact fluorescent lamp, which generates C–S and C–N bonds through radical intermediates .

Industrial Production Methods: The industrial production of 1H,3H-Thiazolo[3,4-a]benzimidazol-1-one(9CI) typically involves the use of silica-supported sodium hydrogen sulfate as a heterogeneous catalyst. This method is efficient, eco-friendly, and operates under mild reaction conditions, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1H,3H-Thiazolo[3,4-a]benzimidazol-1-one(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.

Major Products: The major products formed from these reactions include various substituted derivatives of 1H,3H-Thiazolo[3,4-a]benzimidazol-1-one(9CI), which can exhibit different biological activities .

Scientific Research Applications

1H,3H-Thiazolo[3,4-a]benzimidazol-1-one(9CI) has a wide range of scientific research applications:

Properties

CAS No.

34580-84-2

Molecular Formula

C9H6N2OS

Molecular Weight

190.22 g/mol

IUPAC Name

3H-[1,3]thiazolo[3,4-a]benzimidazol-1-one

InChI

InChI=1S/C9H6N2OS/c12-9-11-7-4-2-1-3-6(7)10-8(11)5-13-9/h1-4H,5H2

InChI Key

FIZGCGVFAAVYPO-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC3=CC=CC=C3N2C(=O)S1

Origin of Product

United States

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